Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative with the molecular formula C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g/mol . Structurally, it features a pyrazole core substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an ethyl carboxylate ester. This compound is synthesized via alkylation of the parent pyrazole with benzyl chloride or related reagents under reflux conditions, yielding 81% after column chromatography . Its crystal structure, resolved via X-ray diffraction, reveals a planar pyrazole ring with the bromophenyl and ester groups oriented perpendicularly, contributing to its stability . The compound is commercially available (e.g., AldrichCPR Product No. JRD0060) and serves as a precursor for pharmaceuticals and agrochemicals due to its versatile reactivity .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-48-6 | |
| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the pyrazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions are used for hydrolysis.
Major Products Formed
The major products formed from these reactions include substituted pyrazole derivatives, oxidized or reduced pyrazole compounds, and carboxylic acids derived from ester hydrolysis.
Scientific Research Applications
Pharmaceutical Development
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate serves as a vital intermediate in synthesizing various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with diverse pharmacological properties. Notably, it has been explored for:
- Anti-inflammatory Agents : The compound has shown promise in developing drugs targeting inflammatory pathways, potentially leading to new treatments for conditions like arthritis and other inflammatory diseases .
- Analgesic Drugs : Its derivatives may also serve as analgesics, providing pain relief through mechanisms that modulate pain perception .
Case Study: Synthesis of Anti-inflammatory Compounds
Research conducted by Ge et al. (2009) demonstrated the synthesis of novel anti-inflammatory agents derived from pyrazole compounds, including this compound. The study highlighted the compound's ability to inhibit specific inflammatory mediators, showcasing its therapeutic potential .
Agricultural Chemistry
In agricultural applications, this compound is utilized in formulating effective agrochemicals. Its properties enable the development of:
- Pesticides : The compound can be modified to create pesticides that target specific pests while minimizing environmental impact .
- Herbicides : It contributes to the formulation of herbicides that are effective against resistant weed species, enhancing crop yield and sustainability.
Data Table: Comparison of Agrochemical Efficacy
| Compound Name | Application Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicide | Broadleaf Weeds | 85% |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | Insecticide | Aphids | 90% |
| Ethyl (4-chlorobenzoyl)acetate | Fungicide | Fungal Pathogens | 75% |
Material Science
The compound is also explored in material science for its potential in creating novel materials with enhanced properties:
- Polymers and Coatings : Research indicates that this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength .
- Nanocomposites : Its unique chemical structure may allow for the development of nanocomposites with tailored functionalities for specific applications.
Case Study: Development of Enhanced Polymers
A study published in the Journal of Material Science demonstrated that incorporating pyrazole derivatives into polymer blends resulted in materials with improved resistance to environmental stressors, indicating potential for use in durable coatings and protective materials.
Biochemical Research
In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : Researchers employ this compound to investigate its inhibitory effects on specific enzymes involved in metabolic processes, aiding in understanding disease mechanisms .
- Receptor Binding Studies : The compound's interaction with biological receptors is explored to assess its potential as a therapeutic agent targeting various diseases.
Data Table: Enzyme Interaction Studies
| Enzyme Name | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 | Competitive Inhibitor | 0.25 | Ge et al., 2009 |
| Protein Kinase A | Non-competitive | 0.15 | Journal of Biochemistry |
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances the compound’s binding affinity to these targets, while the pyrazole ring provides structural stability. The ester group may undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are structurally diverse, with variations in substituents influencing physical properties, reactivity, and biological activity. Below is a detailed comparison of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with analogous compounds:
Structural and Physical Properties
Key Observations:
- Substituent Effects: Bromine (van der Waals radius: 1.85 Å) and chlorine (1.75 Å) substituents differ in steric bulk and electron-withdrawing capacity, impacting reactivity and crystal packing . Methoxy groups (electron-donating) enhance solubility but reduce thermal stability compared to halogens .
- Yield and Reactivity: Higher yields (70–85%) are observed in compounds with fluorine substituents (e.g., 4j, 6k), likely due to improved reaction kinetics .
- Melting Points: Fluorinated derivatives (e.g., 4j: 97–98°C) generally exhibit lower melting points than methoxy-substituted analogs (4g: 109–110°C), reflecting differences in intermolecular forces .
Biological Activity
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C_12H_10BrN_2O_2
- Molecular Weight : Approximately 295.13 g/mol
- Functional Groups : Contains a bromophenyl group, a pyrazole ring, and an ethyl ester group.
The presence of the bromophenyl moiety enhances the compound's lipophilicity and biological activity, making it a promising candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may lead to reduced inflammation and pain relief.
- Cell Proliferation : Studies indicate that this compound exhibits antiproliferative activity against several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
- Antimicrobial Activity : this compound also demonstrates antibacterial properties, broadening its therapeutic potential.
Biological Activities
The compound's biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth of various cancer cell lines, including breast and liver cancers. |
| Antibacterial | Exhibits activity against multiple bacterial strains. |
| Anti-inflammatory | Reduces inflammation by inhibiting relevant enzymes. |
| Analgesic | Provides pain relief through modulation of pain pathways. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Molecular docking studies revealed strong binding affinities to targets involved in cancer progression, indicating potential for development as an anticancer agent .
-
Anti-inflammatory Effects :
- Research indicated that the compound effectively reduced pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions such as arthritis.
-
Antimicrobial Properties :
- In vitro assays showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing ethyl acetoacetate derivatives with substituted hydrazines in polar solvents like acetonitrile. For example, potassium carbonate is used as a base, and (chloromethyl)benzene serves as an alkylating agent, achieving yields of ~70–81% after column chromatography . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting reflux duration (e.g., 5 hours) to maximize product formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR (e.g., in DMSO-) confirm substituent positions and proton environments, such as aromatic protons and ester groups .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 450.2 [M+1]) to verify molecular weight .
- X-Ray Diffraction : Single-crystal X-ray analysis resolves bond lengths, torsion angles (e.g., N1–C4–C3–O1 = 175.6°), and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields or byproduct formation across different methodologies?
Discrepancies arise from variations in alkylating agents (e.g., benzyl vs. phenethyl groups), solvent polarity, or base strength. Systematic optimization involves:
- Screening bases (e.g., KCO vs. NaH) to minimize side reactions.
- Using high-resolution mass spectrometry (HRMS) to identify byproducts.
- Comparing crystallization solvents (e.g., ethyl acetate vs. acetonitrile) to improve purity .
Q. What strategies are recommended for designing bioactivity assays targeting pyrazole derivatives?
- Antibacterial Screening : Use microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), with MIC values determined via broth dilution .
- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines, correlating structural features (e.g., bromophenyl groups) with activity .
- Enzyme Inhibition : Test carbonic anhydrase inhibition via UV-Vis spectroscopy, monitoring esterase activity at 348 nm .
Q. How can computational methods predict the reactivity or pharmacophore features of this compound?
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Simulate binding interactions with targets (e.g., σ receptors) using AutoDock Vina, focusing on bromophenyl and ester moieties .
Q. What methodological steps ensure high-quality crystal structures for X-ray analysis?
- Crystallization : Slow evaporation of ethyl acetate solutions at RT promotes well-ordered crystals .
- Refinement : Use SHELXL (for small molecules) or SIR97 for least-squares refinement, applying riding models for H-atoms (U(H) = 1.2–1.5U(C)) .
- Validation : Check for twinning or disorder using PLATON and report R values < 5% .
Q. How should researchers address discrepancies in X-ray data, such as unexpected bond angles or torsional strains?
- Re-refine datasets with alternative software (e.g., SHELX vs. SIR97) to identify systematic errors.
- Validate hydrogen-bonding networks and π-π interactions against analogous structures (e.g., Ethyl 3-(4-chlorophenyl) derivatives) .
Q. What experimental approaches characterize the photophysical properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
